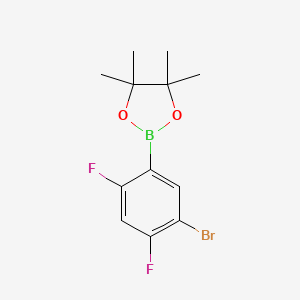

2,4-Difluoro-5-bromophenylboronic acid piancol ester

Description

2,4-Difluoro-5-bromophenylboronic acid pinacol ester (CAS: 1419602-18-8) is a boronic ester derivative with the molecular formula C₁₂H₁₄BBrF₂O₂ and a molecular weight of 318.96 g/mol . This compound is industrially produced with a purity of ≥99% and is supplied in 25 kg cardboard drums . Its structure features bromine and fluorine substituents at the 5-, 2-, and 4-positions of the phenyl ring, respectively, coupled with a pinacol boronate ester group. The electron-withdrawing halogens enhance its reactivity in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials synthesis .

Properties

IUPAC Name |

2-(5-bromo-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZKIXSOBZCUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-bromophenylboronic acid pinacol ester typically involves the reaction of 2,4-difluoro-5-bromophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-bromophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or hydrogen peroxide.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acidic conditions (e.g., HCl) or oxidizing agents (e.g., H2O2) are employed.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Protodeboronation: The corresponding aryl compound without the boronic ester group.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

The primary application of 2,4-difluoro-5-bromophenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of biaryl compounds from aryl halides and boronic acids, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine and bromine atoms in the structure allows for selective reactivity and functionalization.

Key Findings :

- The compound exhibits high reactivity under mild conditions, making it suitable for diverse substrates.

- It has shown effectiveness in synthesizing complex molecules with multiple functional groups.

Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative is utilized for developing new drug candidates. Its ability to form stable complexes with various biomolecules enhances its potential as a therapeutic agent.

Case Studies :

- Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer progression, showcasing its potential as an anticancer agent.

- Studies have indicated that modifications to the boronic acid structure can lead to improved selectivity and potency against target proteins.

Material Science

The unique properties of 2,4-difluoro-5-bromophenylboronic acid pinacol ester extend to material science, where it is used to develop advanced materials with specific electronic and optical properties.

Applications :

- It is employed in the synthesis of polymeric materials that exhibit enhanced conductivity and stability.

- The compound's ability to form coordination complexes with metals makes it useful in creating sensors and catalysts.

Mechanism of Action

The primary mechanism of action for 2,4-Difluoro-5-bromophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets are typically aryl or vinyl halides, and the pathways involve the formation of a palladium complex intermediate.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Industrial and Research Utility

Biological Activity

2,4-Difluoro-5-bromophenylboronic acid pinacol ester is a boronic acid derivative notable for its applications in medicinal chemistry and biochemistry. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development and biochemical research.

- Molecular Formula : C12H15BBrF2O2

- Molecular Weight : 307.06 g/mol

- CAS Number : 244205-40-1

- Density : Approximately 1.7 g/cm³

- Melting Point : 113 °C

Boronic acids, including 2,4-difluoro-5-bromophenylboronic acid pinacol ester, are known to interact with diols and other biological molecules through reversible covalent bonding. This interaction can modulate enzyme activity and influence signaling pathways within cells.

Anticancer Activity

Research indicates that boronic acid derivatives have significant potential as anticancer agents. For instance, studies have shown that compounds similar to 2,4-difluoro-5-bromophenylboronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. These compounds may also disrupt the function of key proteins involved in tumor growth.

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit serine proteases and other enzymes. The specific mechanism involves the formation of a stable boronate complex with the enzyme's active site, effectively blocking substrate access and inhibiting enzymatic activity.

Case Studies

- Inhibition of Proteasome Activity : A study demonstrated that derivatives of phenylboronic acids could effectively inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors in cancer cells .

- Antiviral Properties : Another investigation highlighted the antiviral potential of boronic acids against HIV by inhibiting viral proteases, thereby preventing viral replication .

Safety and Toxicity

While boronic acids have promising biological activities, safety data suggests caution due to potential toxicity. The compound is classified as harmful if swallowed or in contact with skin, necessitating appropriate handling measures .

Summary Table of Biological Activities

Q & A

Q. What strategies optimize reaction yields in sterically hindered Suzuki-Miyaura couplings using this compound?

- Catalyst Selection : Bulky ligands (e.g., SPhos, XPhos) reduce steric clashes. Solvent Effects : Use toluene or dioxane to enhance solubility of aromatic substrates. Temperature : Elevated temperatures (80–100°C) improve diffusion-limited kinetics. Example protocol: 5 mol% Pd(OAc)₂, 10 mol% SPhos, Cs₂CO₃ base, toluene, 90°C, 12h .

Q. How do competing reaction pathways (e.g., protodeboronation vs. coupling) affect synthetic outcomes?

- Protodeboronation dominates under protic or acidic conditions. Mitigation strategies include:

- Base Choice : Use K₃PO₄ or Cs₂CO₃ instead of NaOH.

- Additives : Add 10 mol% LiCl to stabilize the boronate-Pd intermediate.

- Low Water Content : Keep H₂O <0.1% in solvent systems .

Q. What role does the pinacol ester play in stabilizing the boronic acid during storage?

- The pinacol ester forms a cyclic boronate, reducing susceptibility to oxidation and hydrolysis compared to free boronic acids. This stabilization is critical for long-term storage and reproducibility in multi-step syntheses .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Variable Factors :

| Factor | Impact | Solution |

|---|---|---|

| Pd Catalyst Lot | Activity varies | Pre-activate catalyst with ligand. |

| Solvent Purity | Trace water reduces yield | Use molecular sieves or distill solvents. |

Q. What computational tools predict regioselectivity in electrophilic aromatic substitution (EAS) for derivatives?

Q. How to design a kinetic study to compare transmetallation rates with different aryl halides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.